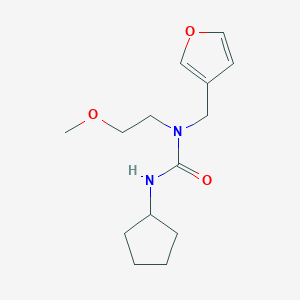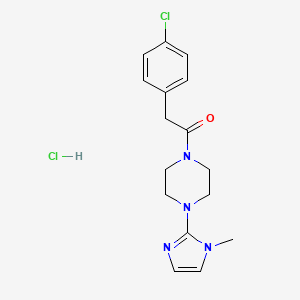
2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N4O and its molecular weight is 355.26. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
Compounds similar to 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride have been synthesized and studied for various biological activities. For instance, a series of azole-containing piperazine derivatives, which are structurally related, were synthesized and showed promising antibacterial, antifungal, and cytotoxic activities in preliminary studies. Notably, certain derivatives exhibited significant antimicrobial efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole. One specific compound demonstrated notable in vitro efficacy against the PC-3 cell line (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activity
Novel piperazine derivatives have also been synthesized and evaluated for anti-inflammatory activity. Specific compounds showed notable in-vitro anti-inflammatory activity, indicating potential therapeutic applications. However, the in-vivo anti-inflammatory efficacy in models such as carrageenan-induced rat paw edema was moderate to poor (Ahmed, Molvi, & Khan, 2017).
Antitumor Activity
Research on compounds structurally similar to the one has revealed potential antitumor activity. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and tested for their antiproliferative effects on breast cancer cells. Some derivatives were found to be promising antiproliferative agents, indicating potential for further exploration in cancer therapy (Yurttaş et al., 2014).
Chemical Synthesis and Characterization
Chemical Synthesis and Screening
The chemical synthesis of related piperazine-based tertiary amino alcohols and their dihydrochlorides has been carried out, with an emphasis on studying their effect on tumor DNA methylation processes in vitro. Such studies are crucial for understanding the compound's potential in cancer treatment (Hakobyan et al., 2020).
Novel Synthesis Approaches
Innovative synthesis methods, such as electrochemical syntheses, have been utilized for preparing new derivatives. For instance, the electrochemical synthesis of new arylthiobenzazoles via the oxidation of related compounds in the presence of nucleophiles has been explored. Such methods provide insights into alternative synthesis routes and potential applications of these compounds (Amani & Nematollahi, 2012).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNNEEJCVNJQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)

![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)
![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)

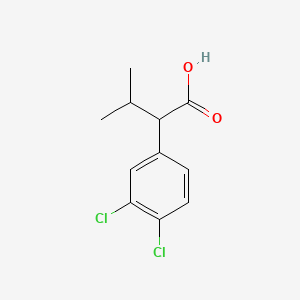
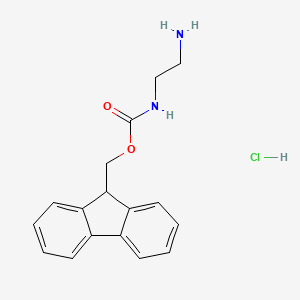
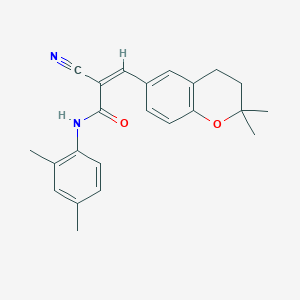
![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)
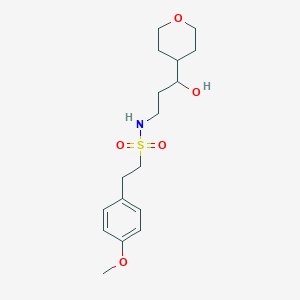
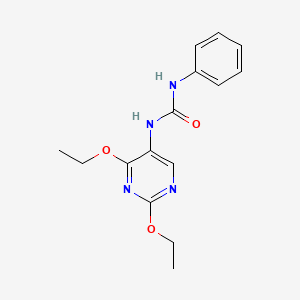
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
